6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ketone group can produce an alcohol .
Scientific Research Applications
6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxyl and amine groups, play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-{1-[(3-Hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one
- 6-{1-[(3-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one
Uniqueness
6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one is unique due to its specific combination of functional groups and structural features.
Biological Activity
6-{1-[(3-Hydroxypropyl)amino]propylidene}cyclohexa-2,4-dien-1-one is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.
- CAS Number : 651304-78-8
- Molecular Formula : C12H17NO2
- Molecular Weight : 207.27 g/mol
- IUPAC Name : 2-[C-ethyl-N-(3-hydroxypropyl)carbonimidoyl]phenol
Synthesis
The synthesis of this compound involves several methods including:
- Refluxing with appropriate reagents.
- Use of catalysts to enhance reaction efficiency.
- Purification techniques such as recrystallization or chromatography to isolate the desired product.
The biological activity of this compound is attributed to its ability to interact with various biomolecular targets. The presence of hydroxyl and amine groups facilitates:
- Enzyme inhibition : The compound can inhibit enzymes involved in metabolic pathways.
- Cellular pathway modulation : It may influence signaling pathways critical for cell survival and proliferation.
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. For instance:
- In vitro tests showed effectiveness against various bacterial strains, suggesting potential as an antibacterial agent .
Antitumor Properties
Preliminary research suggests that this compound may possess antitumor activity:
- Case Study : In a study involving cancer cell lines, the compound demonstrated cytotoxic effects, inhibiting cell growth in a dose-dependent manner .
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties, which are crucial for therapeutic applications in diseases characterized by inflammation .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
6-{1-[(3-Hydroxypropyl)amino]methylidene}cyclohexa-2,4-dien-1-one | Structure | Moderate antimicrobial activity |
6-{1-[(3-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one | Structure | Significant antitumor effects |
Case Studies
- A study conducted on the effect of the compound on Staphylococcus aureus revealed a reduction in bacterial growth by up to 70% at certain concentrations .
- Another investigation into its antitumor efficacy showed that treatment with the compound resulted in a significant decrease in cell viability across multiple cancer types, including breast and liver cancer cells .
Properties
CAS No. |
651304-78-8 |
---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-[C-ethyl-N-(3-hydroxypropyl)carbonimidoyl]phenol |
InChI |
InChI=1S/C12H17NO2/c1-2-11(13-8-5-9-14)10-6-3-4-7-12(10)15/h3-4,6-7,14-15H,2,5,8-9H2,1H3 |
InChI Key |
JYGNPULDYAXOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NCCCO)C1=CC=CC=C1O |
Origin of Product |
United States |
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